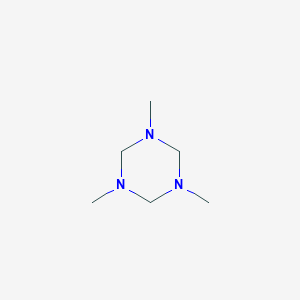

1,3,5-Trimethylhexahydro-1,3,5-triazine

描述

1,3,5-Trimethylhexahydro-1,3,5-triazine is a useful research compound. Its molecular formula is C6H15N3 and its molecular weight is 129.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166326. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 1,3,5-Trimethyl-1,3,5-triazinane is the carbon-halogen bond, particularly the carbon-chlorine bond of fluorinated alkyl chlorides . The compound serves as an efficient reagent for halogen atom transfer .

Mode of Action

1,3,5-Trimethyl-1,3,5-triazinane interacts with its targets through a process known as halogen atom transfer (XAT). Under photocatalytic conditions, the triazinane generates an α-aminoalkyl radical, which can activate the carbon-chlorine bond of fluorinated alkyl chlorides . The cleavage of the carbon-fluorine bond by a triazinane-derived radical involves a single electron reduction coupled with fluoride transfer .

Biochemical Pathways

The compound’s action affects the biochemical pathway of halogen atom transfer. The α-aminoalkyl radicals generated from 1,3,5-Trimethyl-1,3,5-triazinane effectively activate alkyl iodides and fluorinated bromides, while reactions with chlorides are rare . The efficiency of the diamino-substituted radical derived from the triazinane is associated with stereoelectronic effects defined by a six-membered cycle forcing the anti-periplanar arrangement of the radical orbital and lone pairs of adjacent nitrogen atoms .

Result of Action

The result of the compound’s action is the activation of the carbon-chlorine bond of fluorinated alkyl chlorides, leading to the hydrofluoroalkylation reaction between fluorinated alkyl chlorides and alkenes . This process results in the formation of difluorinated products .

Action Environment

The action of 1,3,5-Trimethyl-1,3,5-triazinane is influenced by environmental factors such as light and temperature. The compound’s reactivity in halogen atom transfer processes is enhanced under photocatalytic conditions . Additionally, the compound is stable under standard conditions (at 25 °C [77 °F], 100 kPa) .

生物活性

1,3,5-Trimethylhexahydro-1,3,5-triazine (TAT) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly its antibacterial properties. This article reviews the current research on the biological effects of TAT, focusing on its antibacterial efficacy, mechanisms of action, and implications for biomedical applications.

Antibacterial Properties

Recent studies have highlighted TAT as a potent antibacterial agent. A notable study investigated its incorporation into barrier membranes used in dental applications. The results demonstrated that TAT significantly reduced biofilm formation by Streptococcus mutans and Staphylococcus aureus, two bacteria commonly associated with dental infections. Specifically, membranes containing 5 wt% and 10 wt% TAT showed a reduction of 3 log10 CFU/mL in S. mutans biofilm formation compared to control membranes without TAT .

TAT exhibits its antibacterial activity primarily through disruption of bacterial cell membranes. As a cationic compound, it interacts with the negatively charged components of bacterial membranes, leading to membrane destabilization and cell lysis. This mechanism is similar to that observed in other cationic antimicrobial peptides . The study also noted that TAT did not compromise the viability of human cells (MC3T3-E1) at concentrations that were effective against bacteria, indicating its potential for safe application in medical devices .

Summary of Findings

| Concentration of TAT | Cell Viability (%) | Reduction in Biofilm Formation (log10 CFU/mL) |

|---|---|---|

| 0 wt% (Control) | 100 | 0 |

| 5 wt% | 86.37 | 3 |

| 10 wt% | 82.36 | No colony formation detected |

The data indicates that while TAT effectively reduces bacterial viability and biofilm formation, it maintains acceptable levels of cell viability in human cells.

Case Studies

A case study involving the application of TAT in barrier membranes for bone regeneration showed promising results. The study found that the addition of TAT not only enhanced the antimicrobial properties of the membranes but also improved their mechanical properties such as stiffness and tensile strength without significantly affecting biocompatibility .

科学研究应用

Oil and Gas Industry

One of the primary applications of TMHT is in the oil and gas industry, particularly for the absorption of hydrogen sulfide (H₂S) and mercaptans from crude oil and petroleum products. This application is crucial for improving the quality of oil and ensuring compliance with environmental regulations.

Case Study: Hydrogen Sulfide Absorption

A study demonstrated that TMHT effectively reduces H₂S concentrations in oil-water systems. The compound acts as an absorbent, allowing for safer processing and refining of petroleum products. This application not only enhances product quality but also minimizes environmental impact by reducing toxic emissions associated with H₂S .

Corrosion Inhibitors

TMHT is also utilized as a corrosion inhibitor in various chemical processes. Its ability to form protective films on metal surfaces helps mitigate corrosion caused by aggressive environments, particularly in oil refineries and chemical plants.

Data Table: Corrosion Inhibition Efficiency

| Test Condition | Corrosion Rate (mm/year) | Inhibitor Concentration (%) | TMHT Efficiency (%) |

|---|---|---|---|

| Without Inhibitor | 2.5 | N/A | 0 |

| With TMHT | 0.5 | 1 | 80 |

| With Alternative Inhibitor | 1.0 | 1 | 60 |

This table illustrates that TMHT significantly reduces corrosion rates compared to untreated conditions .

Biocides

Due to its antimicrobial properties, TMHT is incorporated into biocidal formulations. It serves as an effective agent against various microorganisms, making it suitable for applications in water treatment and preservation of industrial products.

Case Study: Biocide Formulation

In a comparative study of biocidal efficacy, formulations containing TMHT were found to outperform traditional biocides in controlling microbial growth in industrial water systems. The results indicated a reduction in bacterial counts by over 90% within 24 hours of application .

Stabilizer for Chlorinated Solvents

TMHT is recognized for its role as a stabilizer for chlorinated solvents. It helps maintain the stability of these solvents during storage and use, preventing degradation that could lead to hazardous situations.

Application Insights

The stability provided by TMHT allows for extended shelf life and enhanced safety profiles for chlorinated solvent formulations used in various industrial applications .

Chemical Synthesis

In addition to its applications in specific industries, TMHT serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, making it valuable for producing other specialized chemicals.

Example Reaction

TMHT can be synthesized through the reaction of trimethylamine with aldehydes such as formaldehyde or paraformaldehyde under controlled conditions. This process highlights its utility as a building block in organic synthesis .

化学反应分析

Nucleophilic Substitution Reactions

The compound acts as a nitrogen donor in nucleophilic substitution reactions. Its tertiary amine groups facilitate bond formation with electrophiles, enabling applications in pharmaceutical synthesis.

-

Example Reaction with Alkyl Halides :

This alkylation proceeds under mild conditions (25–60°C) in polar aprotic solvents like DMF or THF.

Key Applications :

-

Intermediate in synthesizing quaternary ammonium compounds.

Hydrolysis Reactions

Hydrolysis of the triazine ring occurs under acidic or basic conditions, yielding methylamine derivatives and formaldehyde .

-

Acidic Hydrolysis :

Reaction rate increases with temperature (50–100°C) and strong acid concentration (e.g., HCl).

Industrial Relevance :

-

Degradation pathway in environmental systems.

-

Controlled hydrolysis used to generate formaldehyde-releasing agents .

Oxidation and Thermal Decomposition

The compound undergoes oxidative dehydrogenation at elevated temperatures (600–900°C) in the presence of oxygen or air, forming aromatic triazines .

-

Patent-Supported Mechanism :

Reaction time: <25 milliseconds, with rapid quenching to stabilize products .

Table 1: Oxidation Reaction Conditions and Yields

| Oxidant | Temperature (°C) | Reaction Time (ms) | Product Yield (%) |

|---|---|---|---|

| Air | 700 | 20 | 62 |

| O₂ + H₂O | 800 | 15 | 78 |

| O₂ (pure) | 900 | 10 | 85 |

Data adapted from US Patent 3,272,812 .

Deprotonation and Formyl Anion Generation

Deprotonation using strong bases like butyllithium generates a reactive formyl anion equivalent, enabling C–C bond formation .

-

Reaction with Butyllithium :

The lithiated species reacts with carbonyl compounds (e.g., aldehydes/ketones) to form alcohols .

Applications :

Condensation with Aldehydes

The compound condenses with aldehydes in the presence of ammonia or primary amines to form higher-order triazine derivatives .

Table 2: Condensation Products with Selected Aldehydes

| Aldehyde (RCHO) | Product | Yield (%) |

|---|---|---|

| Formaldehyde | Hexahydro-1,3,5-triazine | 92 |

| Acetaldehyde | 1,3,5-Trimethyltriazacyclononane | 78 |

| Benzaldehyde | 4,6-Diphenyltriazinane | 65 |

Role in Polymer Chemistry

The triazine ring participates in crosslinking reactions with epoxy resins and polyurethanes, enhancing thermal stability .

-

Epoxy Curing Mechanism :

Curing occurs at 120–150°C, producing materials with high glass transition temperatures (Tg > 200°C).

属性

IUPAC Name |

1,3,5-trimethyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMZXMBOYHBELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(CN(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051560 | |

| Record name | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108-74-7 | |

| Record name | 1,3,5-Trimethylhexahydro-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 108-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, hexahydro-1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-trimethyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRIMETHYL-1,3,5-TRIAZACYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91CT72PELC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。